sodium;hexadecyl sulfate

Description

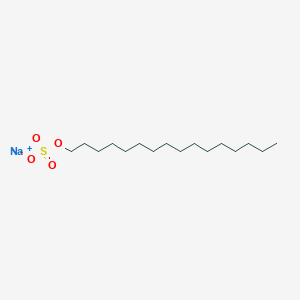

Sodium hexadecyl sulfate (SHS), also known as sodium cetyl sulfate, is an anionic surfactant with the molecular formula C₁₆H₃₃NaO₄S and a molecular weight of 344.49 g/mol . It features a hydrophobic 16-carbon alkyl chain and a hydrophilic sulfate group, enabling it to reduce surface tension and stabilize emulsions. SHS is widely used in industrial applications, including chemical mechanical planarization (CMP) slurries, protein characterization, and materials science, due to its superior micellization efficiency and surface-modifying properties .

Properties

IUPAC Name |

sodium;hexadecyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h2-16H2,1H3,(H,17,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHPAKFFUZUEKL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfation of Hexadecanol

Hexadecanol undergoes sulfation via electrophilic substitution, where the hydroxyl group is replaced by a sulfate moiety. This reaction is highly exothermic and requires controlled temperature conditions (10–30°C) to prevent charring. The intermediate hexadecyl hydrogen sulfate is subsequently neutralized with sodium hydroxide () to yield the sodium salt:

Industrial-Scale Continuous Processes

Large-scale production often employs continuous reactors to enhance yield and purity. In such setups, hexadecanol is fed into a reaction chamber with gaseous , followed by immediate neutralization in a loop system. This method minimizes side reactions, such as the formation of dialkyl sulfates, which are common in batch processes.

Optimization of Reaction Conditions

Temperature and Pressure Control

Optimal sulfation occurs at 20–25°C, with higher temperatures favoring undesired byproducts like sulfones. Pressure is maintained slightly above atmospheric to ensure reagent volatility and efficient mixing. For example, sulfonation reactions in patent WO2011008570A2 were conducted at 150–220°C and 100–350 psig, though these conditions specifically apply to sulfonate synthesis.

Catalytic Enhancements

Acid catalysts, such as sulfuric acid (), accelerate sulfation but require careful neutralization to avoid residual acidity. Recent advancements explore ionic liquids as green catalysts, which improve reaction rates and reduce waste.

Purification and Quality Control

Distillation and Crystallization

Crude sodium hexadecyl sulfate is purified via vacuum distillation to remove unreacted alcohol and inorganic salts. For instance, Example 6 in WO2011008570A2 describes fractional distillation at 0.2–0.6 torr, achieving 93.8% purity for a hexadecyl ether intermediate. Subsequent crystallization from ethanol-water mixtures yields pharmaceutical-grade product.

Analytical Validation

Comparative Analysis of Sulfate vs. Sulfonate Synthesis

While sulfonation (introducing ) and sulfation (introducing ) share mechanistic similarities, their reagents and conditions differ substantially. Sulfonate surfactants, as detailed in WO2011008570A2, employ sodium sulfite () under alkaline conditions, whereas sulfates require stronger electrophiles like .

| Parameter | Sulfonation (Sulfonate) | Sulfation (Sulfate) |

|---|---|---|

| Reagent | Sodium sulfite | Chlorosulfonic acid |

| Temperature | 150–220°C | 10–30°C |

| Byproducts | Alkyl alcohols | Dialkyl sulfates |

| Neutralization Agent | Sodium carbonate | Sodium hydroxide |

Industrial Applications and Scalability

Sodium hexadecyl sulfate’s demand in detergents and personal care products drives innovations in continuous-flow reactors. Membrane reactors, for example, separate products in situ, reducing purification steps and energy consumption. Pilot-scale trials in WO2011008570A2 achieved 85–94% yields for sulfonate analogs, suggesting potential adaptability for sulfate processes .

Chemical Reactions Analysis

Types of Reactions: Sodium hexadecyl sulfate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines, leading to the formation of alcohols or amine derivatives.

Oxidation Reactions: Sodium hexadecyl sulfate can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Major Products:

Substitution Reactions: Alcohols or amine derivatives.

Oxidation Reactions: Sulfate esters or sulfonic acids.

Reduction Reactions: Alcohols or hydrocarbons.

Scientific Research Applications

Membrane Studies

One of the primary applications of SHS is in membrane studies . It can disrupt and solubilize cell membranes, which allows researchers to isolate and analyze various membrane components, including proteins and lipids. This technique is crucial for understanding cellular functions and identifying potential drug targets. For example, SHS has been employed to study the effects of surfactants on membrane integrity and permeability, facilitating insights into drug delivery mechanisms and toxicity assessments .

Protein Research

SHS plays a significant role in protein purification and characterization . It can denature proteins, unfolding their structure to enable separation from other cellular components during purification processes. Additionally, SHS is utilized in protein electrophoresis techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), where it helps separate proteins based on size .

Emulsification and Formulation

As an effective emulsifier, SHS is used in various formulations across industries:

- Personal Care Products : SHS is incorporated into shampoos, conditioners, and lotions due to its ability to stabilize emulsions and solubilize oils.

- Detergents : Its surfactant properties make it valuable in cleaning products where it aids in the removal of dirt and grease.

- Industrial Applications : SHS is used in processes like emulsion polymerization, where it acts as an emulsifying agent for styrene .

Environmental Applications

In environmental science, SHS has been studied for its ability to enhance the solubilization of hydrophobic organic compounds (HOCs) in soil-water systems. Research indicates that SHS can modify soil properties to improve the sorption of contaminants like naphthalene, making it a potential agent for soil remediation .

Interfacial Studies

SHS is also utilized in interfacial studies to investigate its effects on surface tension and wetting properties. For instance, studies have shown that varying concentrations of SHS influence the wetting behavior of droplets on surfaces under electric fields, which has implications for microfluidics and coating technologies .

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Effects of Sodium Hexadecyl Sulfate on Membrane Integrity | Membrane Studies | SHS disrupts lipid bilayers, enhancing drug delivery efficacy. |

| Protein Purification Using Sodium Hexadecyl Sulfate | Protein Research | Demonstrated effective denaturation leading to improved separation techniques. |

| Soil Remediation with Sodium Hexadecyl Sulfate | Environmental Applications | Enhanced sorption capacity for HOCs in contaminated soils. |

| Wetting Behavior of SHS Droplets | Interfacial Studies | Altered droplet dynamics under electric fields influenced by surfactant concentration. |

Mechanism of Action

Sodium hexadecyl sulfate exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for the formation of micelles and the solubilization of hydrophobic compounds. This mechanism is crucial in processes such as emulsification, dispersion, and wetting .

Molecular Targets and Pathways: The primary molecular target of sodium hexadecyl sulfate is the lipid bilayer of cell membranes. By integrating into the lipid bilayer, it disrupts membrane integrity, leading to cell lysis and increased permeability .

Comparison with Similar Compounds

Structural and Chemical Properties

SHS belongs to the sodium alkyl sulfate family, which includes:

- Sodium dodecyl sulfate (SDS, C₁₂ chain)

- Sodium tetradecyl sulfate (STS, C₁₄ chain)

- Sodium octadecyl sulfate (C₁₈ chain)

Key Differences :

- Chain Length : SHS (C₁₆) has a longer hydrophobic chain than SDS (C₁₂) and STS (C₁₄), increasing its hydrophobicity and reducing critical micelle concentration (CMC) .

- CMC Values :

| Surfactant | CMC (mM) | |

|---|---|---|

| Sodium hexyl sulfate | 4600 | |

| Sodium decyl sulfate | 33 | |

| SDS | 8 | |

| SHS | 0.5 |

The longer alkyl chain of SHS promotes micelle formation at lower concentrations, enhancing its efficiency in applications requiring colloidal stability .

Chemical Mechanical Planarization (CMP)

In hydrogen peroxide-oxalic acid CMP slurries for 304 stainless steel, SHS outperforms other surfactants (e.g., SDS, STS) by achieving:

- Maximum Material Removal Rate (MRR) : 0.04 wt% SHS yields the highest MRR due to optimized surface interactions .

- Minimum Surface Roughness : 0.2 wt% SHS reduces roughness by stabilizing abrasive particles and minimizing surface defects .

Protein Characterization

In capillary electrophoresis (CE), SHS replaces SDS in running buffers to improve resolution. For Recombinant Therapeutic Protein-1 (RTP-1), CE-SHS increases:

Surface Activity and Wettability

SHS demonstrates superior surface activity compared to SDS:

- Surface Tension at CMC : SHS (γCMC = ~36 mN/m) < SDS (γCMC = ~40 mN/m) .

- Wetting on Teflon : SHS achieves lower contact angles (35° vs. 45° for SDS) at 2.5 g/L, enabling better spreadability .

Interactions with Ionic Liquids and Counter-Ions

Studies on SHS in imidazolium-based ionic liquids ([C₅mim][Br], [C₆mim][Br]) reveal:

- Aggregation Behavior : Micelle formation is influenced by ionic liquid alkyl chain length, with longer chains (C₆) stabilizing SHS micelles more effectively .

- Thermodynamics : Negative ΔG values confirm spontaneous micellization, driven by hydrophobic interactions .

Limitations and Trade-offs

- Foam Stability : SHS exhibits weaker foam stability compared to SDS, limiting its use in detergent formulations .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of sodium hexadecyl sulfate to ensure high purity and minimal contamination by sodium stearyl sulfate?

- Methodological Answer : To minimize contamination, synthesis protocols should employ controlled alkylation of sulfuric acid with hexadecanol under anhydrous conditions. Post-synthesis purification via recrystallization in ethanol-water mixtures (3:1 v/v) can reduce stearyl sulfate impurities. Purity validation requires gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection at 210 nm . Differential scanning calorimetry (DSC) can confirm crystallinity, as pure sodium hexadecyl sulfate exhibits a sharp melting endotherm at 178°C .

Q. What analytical techniques are critical for distinguishing sodium hexadecyl sulfate from co-formulated surfactants like sodium stearyl sulfate?

- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) is essential for identifying sulfate headgroup vibrations (asymmetric S-O stretching at 1220–1250 cm⁻¹). For quantitative differentiation, nuclear magnetic resonance (¹H NMR) can resolve chain-length differences: hexadecyl chains show distinct methylene proton resonances at δ 1.25–1.35 ppm, while stearyl chains exhibit upfield shifts due to increased hydrophobicity . Mass spectrometry (ESI-MS) with negative-ion mode provides molecular weight confirmation (328.49 g/mol for hexadecyl vs. 356.55 g/mol for stearyl sulfate) .

Advanced Research Questions

Q. How does sodium hexadecyl sulfate improve resolution in capillary electrophoresis (CE) for therapeutic protein analysis compared to sodium dodecyl sulfate (SDS)?

- Methodological Answer : Sodium hexadecyl sulfate (SHS) enhances sieving efficiency due to its longer alkyl chain (C16 vs. C12 in SDS), which reduces micelle mobility and increases hydrodynamic radius-based separation. In CE-SHS, a 20 mM SHS running buffer at pH 8.3 improves plate counts by 8-fold and resolution by 3-fold for proteins like Recombinant Therapeutic Protein-1 (RTP-1). This is attributed to reduced protein-surfactant aggregation and optimized charge-to-mass ratios .

Q. What experimental strategies resolve contradictions in adsorption efficiency data for sodium hexadecyl sulfate at liquid-gas interfaces under magnetic fields?

- Methodological Answer : Magnetic field exposure (0.5–1.0 T) reduces surface tension by 10–13%, enhancing adsorption. However, batch-to-batch variability in surfactant chain-length distribution (e.g., 40% stearyl sulfate contamination) can skew results. To mitigate this, pre-treatment with size-exclusion chromatography ensures homogeneity. Adsorption kinetics should be monitored via pendant drop tensiometry at 25°C, with magnetic field alignment parallel to the interface .

Q. How does sodium hexadecyl sulfate influence methane hydrate formation kinetics compared to shorter-chain surfactants?

- Methodological Answer : Sodium hexadecyl sulfate accelerates nucleation by reducing interfacial tension at hydrate-liquid boundaries. At 0.1 mM concentration and 3–5 MPa pressure, it decreases induction time by 40% compared to SDS (C12). However, its critical micelle concentration (CMC = 0.08 mM) limits efficacy at higher concentrations. Experimental optimization requires in situ Raman spectroscopy to monitor hydrate cage formation and dynamic light scattering (DLS) to track micelle size .

Data Contradiction Analysis

Q. Why do studies report conflicting CMC values for sodium hexadecyl sulfate in aqueous systems?

- Methodological Answer : Discrepancies arise from impurities (e.g., stearyl sulfate) and ionic strength variations. For accurate CMC determination, use conductivity measurements in deionized water (18.2 MΩ·cm) at 25°C. Pre-purify the surfactant via column chromatography. CMC values range from 0.07–0.09 mM; deviations >10% indicate contamination. Cross-validate with pyrene fluorescence spectroscopy, where the I₁/I₃ ratio inflection corresponds to CMC .

Experimental Design Considerations

Q. What protocols ensure reproducibility in sodium hexadecyl sulfate-based hydrogel self-recovery studies?

- Methodological Answer : Use acrylamide (AAm) and hexadecyl methacrylate (HMA) copolymers with 0.1 wt% sodium hexadecyl sulfate as a co-surfactant. Polymerize at 70°C under nitrogen with 0.5 mol% potassium persulfate (KPS). Characterize self-healing via rheometry (frequency sweep: 0.1–100 Hz) and tensile testing (strain rate: 10 mm/min). Control humidity (50–60% RH) to prevent surfactant leaching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.